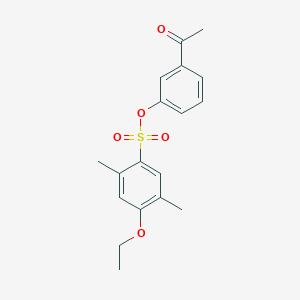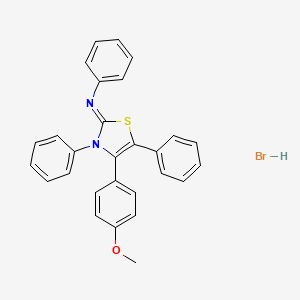![molecular formula C10H12ClN B2800200 [1-(2-Chlorophenyl)cyclopropyl]methanamine CAS No. 886365-68-0](/img/structure/B2800200.png)
[1-(2-Chlorophenyl)cyclopropyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Chlorophenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a 2-chlorophenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [1-(2-Chlorophenyl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Substitution Reaction: The cyclopropyl ring is then subjected to a substitution reaction with a chlorophenyl derivative to introduce the 2-chlorophenyl group.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chlorophenyl)cyclopropyl]methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, [1-(2-Chlorophenyl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine:
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound in the development of new drugs targeting specific biological pathways.
Industry:
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique structural features make it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of [1-(2-Chlorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine
- [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine
- [1-(2-Chlorophenyl)cyclopropanecarboxylic acid]
Comparison:
Compared to similar compounds, [1-(2-Chlorophenyl)cyclopropyl]methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[1-(2-chlorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWHSVSJTVKGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)
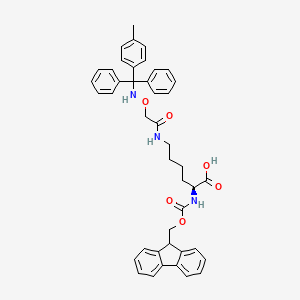
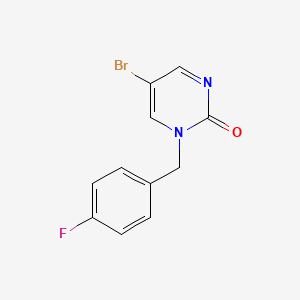
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)
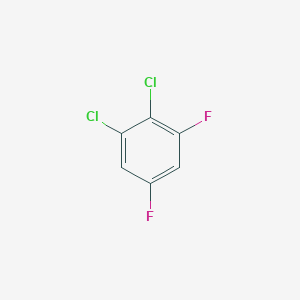
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
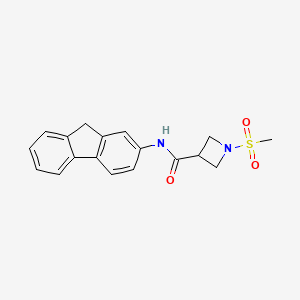
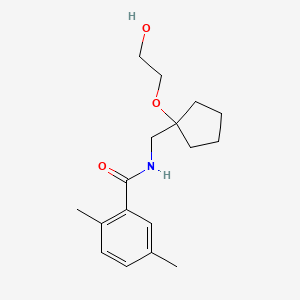
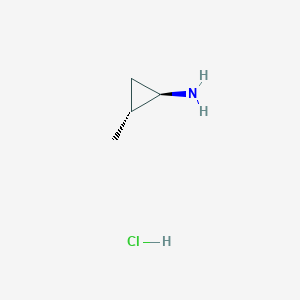
![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)
